3-(Trifluoroacetyl)indole

Descripción general

Descripción

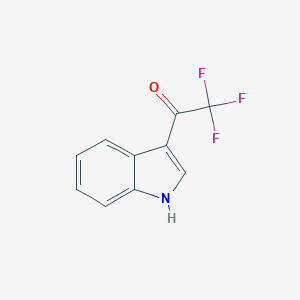

3-(Trifluoroacetyl)indole is a heterocyclic compound characterized by the presence of a trifluoromethyl ketone group attached to the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-(Trifluoroacetyl)indole involves the reaction of indole with trifluoroacetic anhydride. This reaction typically occurs under reflux conditions, resulting in the formation of this compound with a yield of approximately 30% . Another method involves the reaction of indole-2-carboxylic acid with trifluoroacetic acid, which also produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of trifluoroacetic anhydride and trifluoroacetic acid as reagents is common in industrial settings due to their availability and reactivity.

Análisis De Reacciones Químicas

Cyclization-Rearrangement Reactions

3-(Trifluoroacetyl)indole undergoes catalytic cyclization-rearrangement with isocyanoacetates in the presence of silver acetate, yielding β-trifluoromethylated dehydrotryptophan derivatives . This reaction proceeds via a four-membered transition state, where the trifluoroacetyl group facilitates nucleophilic attack and subsequent rearrangement.

Example Reaction:

textThis compound + Isocyanoacetate → β-Trifluoromethylated Dehydrotryptophan Derivative Catalyst: AgOAc, Solvent: DCM, Yield: 65–78%

Nitration Reactions

Electrophilic nitration of this compound derivatives using trifluoroacetyl nitrate (generated from ammonium tetramethyl nitrate and trifluoroacetic anhydride) occurs regioselectively at the indole C3 position . This method avoids acidic or metal catalysts, making it suitable for sensitive substrates.

Optimized Conditions:

| Entry | Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Boc Indole | CF₃COONO₂ | 25 | 1 | 91 |

| 2 | 1-Methylindole | CF₃COONO₂ | 25 | 1.5 | 68 |

Mechanism:

-

Trifluoroacetyl nitrate acts as the electrophilic nitrating agent.

-

The reaction proceeds via a four-membered transition state, stabilized by electron-withdrawing effects of the trifluoroacetyl group.

1,2-Migration Reactions

Trifluoromethanesulfonic acid (TfOH) promotes 1,2-migration of substituents from the C3 to C2 position on the indole ring . This method is effective for alkyl and aryl groups, retaining stereochemistry during migration.

Reaction Optimization:

| Entry | Acid (Equiv.) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | TfOH (3.0) | Reflux | 65 |

| 2 | TfOH (2.1) | Reflux | 78 |

Application:

-

Migrated products serve as precursors for spiro indoline-3-one derivatives via cyclization with m-CPBA.

Deprotection and Trifluoroacetylation

During deprotection with trifluoroacetic acid (TFA), this compound derivatives can form as byproducts via trifluoroacetylation of indole intermediates . This side reaction highlights the electrophilic character of TFA under acidic conditions.

Example:

textN-Protected Indole → this compound (Byproduct) Conditions: TFA, RT, Yield: ~25% (as impurity)

Nucleophilic Substitution

The trifluoromethyl ketone moiety undergoes nucleophilic substitution with amines and alcohols, enabling functionalization at the carbonyl carbon. For example, reaction with hydroxylamine yields oxime derivatives .

Key Transformation:

textThis compound + NH₂OH → 3-(Trifluoroacetyloxime)indole Conditions: EtOH, Reflux, Yield: 60–75%

Aplicaciones Científicas De Investigación

Chemical Applications

1. Reactant in Organic Synthesis

3-(Trifluoroacetyl)indole serves as a crucial reactant in the enantioselective synthesis of indoles. It is commonly used in palladium-catalyzed kinetic asymmetrical alkylation reactions, which are vital for producing chiral compounds necessary in pharmaceuticals and agrochemicals.

2. Formation of Michael Adducts

The compound is involved in the formation of Michael adducts via the Baylis-Hillman reaction, showcasing its versatility in organic synthesis. This property allows for the development of complex molecular architectures that are essential in drug design.

3. Synthesis of Indole Derivatives

this compound can be transformed into various derivatives, including tetracyclic indole derivatives and benzo[a]pyrano-[4,3-b]indoles. Such transformations highlight its utility as a building block in organic synthesis.

Biological Applications

1. Antiplasmodial Activity

Recent studies have evaluated N-(3-trifluoroacetyl-indol-7-yl)acetamides for their potential antiplasmodial properties against Plasmodium falciparum, the malaria-causing parasite. Compounds with trifluoroacetyl groups exhibited moderate to significant antiplasmodial activity, with IC50 values indicating their effectiveness . The presence of the trifluoroacetyl group enhances lipophilicity and metabolic stability, contributing to improved biological activity compared to their unsubstituted counterparts.

2. Inhibition of Mast Cell Tryptase

In medicinal chemistry, this compound has been utilized in developing mast cell tryptase inhibitors. These inhibitors are crucial for treating allergic conditions and other related diseases, showing promise in therapeutic applications.

Industrial Applications

1. Scale-Up Synthesis

While specific industrial production methods for this compound are not extensively documented, the synthetic routes involving trifluoroacetic anhydride can be scaled up for industrial applications. This scalability is critical for producing compounds on a larger scale for commercial use.

Data Summary Table

Case Studies

Case Study 1: Antiplasmodial Evaluation

A study evaluated several N-(indol-7-yl)acetamides, including those with 3-trifluoroacetyl substitutions, against the chloroquine-sensitive strain of P. falciparum. The findings indicated that certain structural modifications significantly enhanced antiplasmodial activity, suggesting a relationship between structure and biological efficacy .

Case Study 2: Synthesis of Indole Derivatives

Research highlighted the synthesis of novel indole Schiff base compounds containing 3-trifluoroacetyl groups. These compounds were tested for antifungal activity against various pathogens, demonstrating the broad applicability of this compound in developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-(Trifluoroacetyl)indole involves its interaction with various molecular targets and pathways. For instance, in the catalytic cyclization-rearrangement reaction, the compound undergoes a series of transformations facilitated by the silver acetate catalyst, leading to the formation of β-trifluoromethylated dehydrotryptophan derivatives . The stability of ion pair intermediates during the reaction with trifluoroacetic anhydride has also been studied .

Comparación Con Compuestos Similares

3-Indolyl Trifluoromethyl Ketone: A synonym for 3-(Trifluoroacetyl)indole.

Indole-2-carboxylic Acid: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other indole derivatives.

Actividad Biológica

3-(Trifluoroacetyl)indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Indole derivatives are known for their significant pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The introduction of a trifluoroacetyl group at the 3-position of the indole framework enhances its biological activity by modifying its interaction with biological targets. This modification can lead to improved binding affinities and selectivity towards specific receptors.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. This process results in the formation of the trifluoroacetylated indole derivative, which can then be purified for further biological evaluation.

3.1 Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative properties of 3-trifluoroacetyl-substituted indoles against human lung (A549) and cervical (HeLa) cancer cell lines. The results indicated that the presence of the trifluoroacetyl group significantly increased cytotoxicity compared to unsubstituted analogs:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 7-acetamido-5-bromoindole | 4.5 | A549 |

| 3-trifluoroacetyl-7-acetamido | 2.1 | A549 |

| C-3 unsubstituted analog | 8.0 | HeLa |

| 3-trifluoroacetyl analog | 3.5 | HeLa |

The enhanced activity is attributed to the strong hydrogen bond acceptor properties of the trifluoroacetyl group, facilitating interactions with biological receptors involved in cell proliferation and apoptosis .

3.2 Antiviral Activity

Indole derivatives, including this compound, have shown promising antiviral properties. Studies indicate that indoles can inhibit viral replication effectively. For instance, similar compounds have been tested against influenza A virus (IAV), demonstrating their potential as antiviral agents:

| Compound | Viral Load Reduction (%) | Concentration (mg/kg) |

|---|---|---|

| Indole-3-carboxaldehyde | 70 | 12 |

| 3-indoleacetonitrile | 85 | 20 |

These results suggest that modifications at the indole structure can enhance antiviral efficacy by improving interaction with viral proteins .

3.3 Antimalarial Activity

In addition to anticancer and antiviral activities, some studies have explored the antimalarial potential of trifluoroacetylated indoles. For example, compounds derived from 7-aminoindoles have shown moderate antiplasmodial activity against Plasmodium falciparum:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| N-(3-trifluoroacetyl-indol-7-yl)acetamide | 2.52 | 0.23 |

| C-3 unsubstituted precursor | 1.43 | 0.13 |

The presence of the trifluoroacetyl group was found to enhance lipophilicity and metabolic stability, contributing to increased antimalarial activity .

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets within cells:

- Receptor Binding : The indole moiety binds to specific receptors, modulating their activity.

- Inhibition of Enzymatic Activity : The trifluoroacetyl group enhances binding affinity to enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through various signaling mechanisms.

5. Conclusion

The biological activity of this compound highlights its potential as a therapeutic agent across multiple disease states, including cancer and viral infections. Its unique structural features contribute to enhanced interactions with biological targets, making it a valuable compound for further research and development in medicinal chemistry.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMDCXWSHDFQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343338 | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14618-45-2 | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic routes to access 3-(Trifluoroacetyl)indoles?

A1: A versatile method involves the reaction of readily available N-protected anilines with (hexafluoroacetyl)acetone in the presence of phenyliodine(III) diacetate (PIDA) as an oxidant. [] This one-pot, metal-free process tolerates a variety of substituents on the aniline ring, yielding 2-(trifluoromethyl)-3-(trifluoroacetyl)indoles. [] Another approach utilizes the alkaline hydrolysis of 1-methyl-2-aryl-3-trifluoroacetyl-indoles to obtain the corresponding 2-arylindole-3-carboxylic acids. [] This method proves particularly useful for synthesizing acids with substituents on the pyrrole nitrogen. []

Q2: Can you describe the structural characteristics of 3-(trifluoroacetyloxime) substituted 7-acetamido-2-aryl-5-bromoindoles?

A2: These compounds have been characterized using NMR (1H & 13C), IR, and mass spectrometry. [] Single-crystal X-ray diffraction analysis confirmed the molecular structure of one derivative, revealing hydrogen bonding networks and π-stacking of the indole moiety in its solid-state structure. [] Density functional theory (DFT) calculations using the B3LYP/6-311G basis set provided optimized geometry parameters that align well with the experimental X-ray crystal structure data. []

Q3: What transformations can be achieved using 3-(Trifluoroacetyl)indoles as starting materials?

A3: Research highlights the use of 3-(Trifluoroacetyl)indoles in synthesizing (Z)-β-trifluoromethylated dehydrotryptophan derivatives. [] Furthermore, these indoles serve as valuable precursors in preparing tetracyclic indole derivatives, including benzo[a]pyrano-[4,3-b]indoles and indolo[3,2-c]quinolines. [] These transformations highlight the versatility of 3-(Trifluoroacetyl)indoles as building blocks in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.